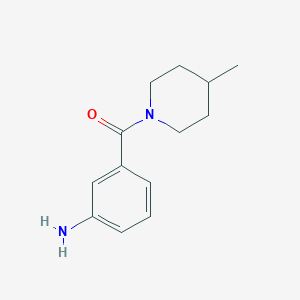

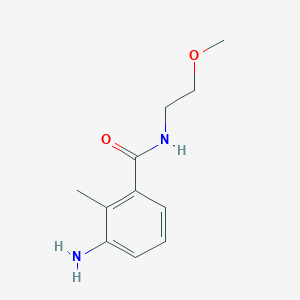

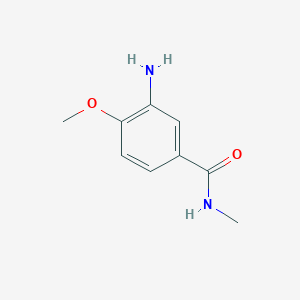

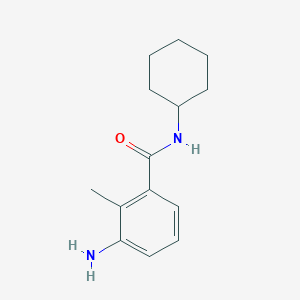

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from different precursors. For instance, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, employing the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde to obtain the final compounds . Similarly, other studies have reported the synthesis of fluorine-containing pyrazole derivatives through condensation reactions with fluorinated 1,3-diketones . These methods highlight the versatility of synthetic approaches to obtain pyrazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . X-ray crystallography is also employed to determine the spatial structure of these compounds, as seen in the study of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These analyses are crucial for establishing the identity and purity of the synthesized compounds, which is essential for subsequent biological testing.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. For example, the presence of a fluorine atom can affect the electron distribution within the molecule, potentially altering its reactivity . The studies provided do not detail specific chemical reactions involving "1-(3-Fluorobenzyl)-1H-pyrazol-5-amine", but they do discuss the reactivity of structurally related compounds, which can provide insights into the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, are investigated using UV-vis absorption and fluorescence spectral analysis . The absorption maxima and emission spectra can vary depending on the substituents present on the pyrazole ring and the solvent used. Additionally, density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) analysis are used to predict the properties and reactivity of these compounds . These computational methods complement experimental data and provide a deeper understanding of the compounds' behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Facile and Regioselective Synthesis : The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines leads to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, characterized by high fluorescence intensity, important for organic light-emitting diodes applications (Szlachcic et al., 2017).

Organocatalytic Transformations : A study demonstrates the use of a tertiary-amine-thiourea compound in a sequential 1,4-addition/dearomative-fluorination transformation of pyrazol-5-ones, leading to fluorinated products with significant yields and enantioselectivity (Li et al., 2012).

Microwave-assisted Synthesis : New heterocyclic compounds, including pyrazolo[3,4-b]naphthyridine derivatives, were synthesized via microwave irradiation, highlighting a safe and efficient method for fast synthesis for biomedical screening (Han et al., 2009).

Crystallographic Studies

- X-Ray Crystallography : The structural analysis of various pyrazole derivatives, including 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, using X-ray crystallography, provides insights into their molecular conformations and potential applications in medicinal chemistry (Abdel-Wahab et al., 2013).

Chemical Synthesis and Applications

Antimicrobial Agents Synthesis : The synthesis of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to determine their antibacterial and antifungal activities, demonstrating the potential for therapeutic applications (Raju et al., 2010).

GPR39 Agonists Discovery : Novel GPR39 agonists were identified, including compounds with 1H-pyrazol-5-amine structure, revealing their signaling patterns and potential as kinase off-targets in pharmacological research (Sato et al., 2016).

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFCXBMNZEGCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588391 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine | |

CAS RN |

1015845-94-9 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)